molecular formula C4H8O2S B1294407 (Ethylthio)acetic acid CAS No. 627-04-3

(Ethylthio)acetic acid

Cat. No.: B1294407
CAS No.: 627-04-3
M. Wt: 120.17 g/mol
InChI Key: VJIKFWJCVWFZIN-UHFFFAOYSA-N
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Description

Scientific Research Applications

(Ethylthio)acetic acid has several applications in scientific research:

Mechanism of Action

Target of Action

(Ethylthio)acetic acid is a chemical compound that is used in laboratory settings It’s known that acetic acid, a related compound, acts as an antimicrobial agent used to treat susceptible infections of the external auditory canal .

Mode of Action

Acetic acid, a related compound, is a product of the oxidation of ethanol and of the destructive distillation of wood . It’s plausible that this compound may have similar properties and interactions with its targets.

Biochemical Pathways

For instance, acetic acid is a product of the oxidation of ethanol . Acetogens, anaerobic gram-positive bacteria, have a characteristic biochemical pathway of CO2 reduction to acetyl-CoA, termed the reductive acetyl-CoA pathway or the Wood‒Ljungdahl pathway . This is the only pathway of CO2 fixation coupled to energy storage .

Pharmacokinetics

It’s known that acetic acid is used locally, occasionally internally, as a counterirritant and also as a reagent . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound would likely depend on the route of administration and the specific biological context.

Result of Action

It’s known that acetic acid causes severe skin burns and eye damage . Symptoms of overexposure may include headache, dizziness, and tiredness .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it’s known that this compound is combustible and air sensitive . It’s also water soluble, which means it may spread in water systems . These properties suggest that the compound’s action could be influenced by factors such as temperature, oxygen levels, and the presence of water.

Biochemical Analysis

Biochemical Properties

(Ethylthio)acetic acid plays a significant role in biochemical reactions, particularly in the context of organic synthesis and metabolic pathways. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound can act as a substrate for certain esterification reactions, where it interacts with enzymes like esterases to form esters. Additionally, it can participate in thiol-disulfide exchange reactions, impacting the redox state of proteins and other biomolecules .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling molecules and transcription factors, leading to changes in gene expression profiles. It also affects cellular metabolism by altering the flux of metabolic intermediates and the activity of metabolic enzymes .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It can bind to specific enzymes and proteins, either inhibiting or activating their function. For instance, this compound can inhibit certain deacetylases, leading to changes in the acetylation status of histones and other proteins, which in turn affects gene expression. Additionally, it can form covalent bonds with thiol groups in proteins, altering their structure and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under ambient conditions but can degrade over time, especially in the presence of light and oxygen. Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolic pathways and gene expression. Toxic or adverse effects, such as oxidative stress and cellular damage, may occur at high doses. These dosage-dependent effects highlight the importance of careful dosage control in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. It can be metabolized through oxidation and conjugation reactions, leading to the formation of various metabolites. These metabolic pathways can influence the overall metabolic flux and levels of key metabolites in cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions can affect its localization and accumulation in different cellular compartments. For example, this compound may be transported into mitochondria, where it can influence mitochondrial function and energy metabolism .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, this compound may localize to the nucleus, where it can interact with nuclear proteins and influence gene expression. Its localization to other organelles, such as mitochondria or the endoplasmic reticulum, can also impact cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: (Ethylthio)acetic acid can be synthesized through several methods. One common approach involves the reaction of bromoalkyl carboxylate with sodium alkanethiol in anhydrous dimethylformamide at low temperatures . This reaction proceeds via nucleophilic substitution, where the bromo group is replaced by the ethylthio group.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of organic synthesis and process optimization apply. Industrial production would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: (Ethylthio)acetic acid undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The ethylthio group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like thiols or amines can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Ethylthioethanol.

    Substitution: Various substituted acetic acid derivatives.

Comparison with Similar Compounds

    Thioacetic acid: Similar structure but with a thiol group instead of an ethylthio group.

    Methanesulfonic acid: Contains a sulfonic acid group instead of a carboxylic acid group.

    Ethylsulfonic acid: Similar structure but with a sulfonic acid group.

Uniqueness: (Ethylthio)acetic acid is unique due to the presence of both an ethylthio group and a carboxylic acid group. This combination imparts distinct chemical reactivity and potential for diverse applications compared to its analogs .

Properties

IUPAC Name

2-ethylsulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O2S/c1-2-7-3-4(5)6/h2-3H2,1H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJIKFWJCVWFZIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3060829
Record name Acetic acid, (ethylthio)-
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Molecular Weight

120.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

627-04-3
Record name 2-(Ethylthio)acetic acid
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Record name Ethylthioacetic acid
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Record name Ethylthioacetic acid
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Record name Acetic acid, 2-(ethylthio)-
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Record name Acetic acid, (ethylthio)-
Source EPA DSSTox
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Record name (ethylthio)acetic acid
Source European Chemicals Agency (ECHA)
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Record name ETHYLTHIOACETIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary synthetic application of (ethylthio)acetic acid and its derivatives?

A: this compound derivatives serve as versatile synthetic intermediates, particularly as α-keto equivalents. [] The potassium dianion of bisthis compound readily undergoes alkylation reactions, enabling the synthesis of various α-keto acid derivatives. [] This property makes them valuable building blocks for synthesizing complex organic molecules.

Q2: Can you provide examples of specific this compound derivatives and their physical properties?

A2: Certainly. Here are a few examples:

  • Bisthis compound (1): This compound has a boiling point of 110°C at 0.2 mmHg. []
  • 1,3-Dithiolane-2-carboxylic acid (2): This derivative has a melting point of 90–91°C. []
  • 1,3-Dithiane-2-carboxylic acid (3): This compound has a melting point of 114.5–116°C. []

Q3: How can this compound derivatives be synthesized?

A: There are several synthetic routes for these compounds. Esters of bisthis compound are commercially available. [] Alternatively, thioacetal acids can be synthesized by:

  • Thioacetalization: Reacting glyoxylic acid monohydrate with thiols can yield the desired thioacetals. []
  • Direct reaction: Reacting the appropriate thiol (or thiolate) with 2,2-dichloroacetic acid (or its diethyl acetal) directly, or under phase transfer conditions using Aliquat 336. []

Q4: Has this compound been used in the context of studying biomolecular interactions?

A: Yes, a derivative of this compound, specifically 2-[2-(thymin-1-yl)ethylthio]acetic acid, has been crystallized and its structure analyzed. [] This research revealed a folded conformation of the molecule, stabilized by double hydrogen bonding between the carboxyl group and the thymine moiety of adjacent molecules. [] This finding provides insights into potential interaction patterns between carboxyl groups and nucleic acid bases, relevant to protein-nucleic acid interactions.

Q5: Are there analytical techniques used to characterize this compound and its derivatives?

A5: Yes, various spectroscopic methods are employed for structural characterization. These include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy: 1H and 13C NMR provide information about the hydrogen and carbon environments within the molecule, aiding in structure elucidation. []
  • Infrared (IR) spectroscopy: This technique helps identify functional groups present in the compound based on their characteristic vibrations. []

Q6: Beyond acting as α-keto equivalents, do this compound derivatives have other synthetic applications?

A6: Yes, they are versatile intermediates and can be utilized in:

  • Aldol condensations: These reactions are important for forming carbon-carbon bonds, leading to β-hydroxy carbonyl compounds. []
  • 1,2- and 1,4-additions: this compound derivatives can participate in addition reactions with α,β-unsaturated compounds, expanding their synthetic utility. []
  • Thioketene and α-oxo dithioester precursors: They can serve as precursors for synthesizing these valuable sulfur-containing compounds. []

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